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Compound of Interest

Compound Name: LAS101057

cat. No.: B1674514

Technical Support Center: LAS101057

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers and drug development professionals working with
LAS101057.

Troubleshooting Guides
Unexpected Phenotypes or Cellular Responses

Question: We are observing a cellular phenotype in our experiments with LAS101057 that is
inconsistent with A2B adenosine receptor antagonism. How can we troubleshoot this?

Answer:

While LAS101057 is a highly selective A2B adenosine receptor antagonist, unexpected effects
can arise from several factors. Here is a step-by-step guide to investigate the issue:

e Confirm On-Target A2B Receptor Engagement:

o Experiment: Perform a dose-response curve with a known A2B receptor agonist (e.g.,
NECA) in the presence and absence of LAS101057.

o Expected Outcome: LAS101057 should competitively inhibit the agonist-induced response
(e.g., CAMP accumulation or IL-6 production).[1]
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o Troubleshooting: If no inhibition is observed, verify the potency and purity of your
LAS101057 stock and the responsiveness of your cellular system to the A2B agonist.

o Evaluate Potential Off-Target Effects:

o Consideration: Although LAS101057 has shown high selectivity in broad panel screening
(>400-fold selectivity against over 340 targets at 10 uM), off-target effects can be
concentration-dependent and cell-type specific.[1]

o Recommendation: Use the lowest effective concentration of LAS101057 to minimize
potential off-target activity. Consider using a structurally unrelated A2B antagonist as a
control to see if the unexpected phenotype persists.

 Investigate Cytochrome P450 (CYP) Inhibition:

o Background: Preclinical studies have indicated that LAS101057 can cause moderate
inhibition of CYP3A4 and CYP2C19.[1]

o Implication: If your experimental system involves other compounds or drugs, co-incubation
with LAS101057 could alter their metabolism, leading to unexpected biological effects.

o Troubleshooting:

= Review all components of your cell culture media and experimental buffer for potential
substrates of CYP3A4 or CYP2C19.

» |f possible, use a system with reduced metabolic activity or perform experiments in the
presence of known CYP inhibitors/inducers as controls.

Variability in Experimental Results

Question: We are observing significant variability in our results between experiments using
LAS101057. What could be the cause?

Answer:

Variability can stem from several sources. Consider the following:
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e Compound Stability and Storage: Ensure your LAS101057 stock is stored correctly and has
not undergone degradation. Prepare fresh dilutions for each experiment from a validated
stock.

o Cell Passage Number: Use cells within a consistent and low passage number range, as
receptor expression and signaling pathway components can change with prolonged
culturing.

o Experimental Conditions: Maintain consistency in cell density, serum concentrations,
incubation times, and agonist concentrations.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action of LAS101057?

Al: LAS101057 is a potent and selective antagonist of the A2B adenosine receptor, a G
protein-coupled receptor.[1][2][3] By blocking this receptor, it inhibits downstream signaling
pathways, such as the cAMP/cAMP response element binding (CREB) pathway, which is
involved in the release of pro-inflammatory cytokines like IL-6.[1]

Q2: What are the known off-target effects of LAS1010577

A2: In a broad screening panel of over 340 enzymes, receptors, channels, and transporters,
LAS101057 was found to be highly selective (>400-fold) at a concentration of 10 uM.[1]
However, moderate inhibition of the cytochrome P450 enzymes CYP3A4 and CYP2C19 has
been reported, which could lead to drug-drug interactions.[1]

Q3: What adverse effects of LAS101057 were observed in clinical trials?

A3: In a Phase 1 clinical trial, some subjects receiving LAS101057 reported adverse events
including abdominal pain, diarrhea, somnolence, and headache.[4] These effects were not
reported in the placebo group.[4]

Q4: Can LAS101057 be used in animal models?

A4: Yes, LAS101057 has been shown to be orally efficacious in a mouse model of asthma,
where it reduced airway hyperresponsiveness, Th2 cytokine production, and OVA-specific IgE
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levels.[1][2] It exhibits good pharmacokinetic properties in preclinical species, including mice,
rats, dogs, and monkeys.[1]

Data Presentation

Table 1: In Vitro Potency and Selectivity of LAS101057

Target Assay Type Species IC50 / Ki Selectivity
A2B Adenosine Radioligand ]

o Human 2.3 nM (Ki) -
Receptor Binding
A2B Adenosine cAMP Functional

Human 5.2 nM (IC50) -

Receptor Assay
Al Adenosine Radioligand )

o Human >10,000 nM (Ki) >4300-fold
Receptor Binding
A2A Adenosine Radioligand )

o Human >10,000 nM (Ki) >4300-fold
Receptor Binding
A3 Adenosine Radioligand )

o Human >10,000 nM (Ki) >4300-fold
Receptor Binding
>340 Other )

Various - >10 uM >400-fold

Targets

Data synthesized from "Discovery of LAS101057: A Potent, Selective, and Orally Efficacious
A2B Adenosine Receptor Antagonist".

Table 2: Cytochrome P450 Inhibition by LAS101057
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CYP Isoform Inhibition (IC50) Potential for Interaction
CYP1A2 >25 uM Low

CYP2C9 >25 uM Low

CYP2C19 1-5 uM Moderate

CYP2D6 >25 uM Low

CYP3A4 1-25 uM Moderate

Data synthesized from "Discovery of LAS101057: A Potent, Selective, and Orally Efficacious
A2B Adenosine Receptor Antagonist”.[1]

Experimental Protocols
Protocol 1: Investigating On-Target A2B Receptor
Antagonism via CAMP Assay

This protocol outlines a method to confirm that the observed biological effects of LAS101057
are mediated through the A2B adenosine receptor.

o Cell Culture: Plate cells expressing the A2B adenosine receptor in a suitable format (e.g., 96-

well plate) and grow to 80-90% confluency.
e Compound Preparation:
o Prepare a stock solution of LAS101057 in a suitable solvent (e.g., DMSO).
o Prepare serial dilutions of LAS101057 in assay buffer.
o Prepare a stock solution of a known A2B agonist (e.g., NECA).
e Assay Procedure:
o Wash the cells with assay buffer.

o Pre-incubate the cells with the different concentrations of LAS101057 or vehicle control for
15-30 minutes.
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o Stimulate the cells with the A2B agonist at a concentration that elicits a submaximal
response (e.g., EC80) for 15 minutes.

o Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP
assay kit (e.g., HTRF, ELISA).

o Data Analysis:

o Plot the cAMP concentration against the log of the LAS101057 concentration.

o Calculate the IC50 value for LAS101057 to determine its potency in inhibiting the A2B
receptor-mediated cCAMP production.

Protocol 2: General Workflow for Off-Target Effect
Investigation

This protocol provides a general workflow for investigating potential off-target effects of
LAS101057.

o Literature Review: Thoroughly review the literature for known off-target liabilities of similar
chemical scaffolds.

e Broad Panel Screening:

o Submit LAS101057 to a commercial service for broad panel screening against a large
number of receptors, enzymes, ion channels, and transporters.

o Analyze the results for any significant interactions, paying close attention to targets with
plausible links to the observed unexpected phenotype.

o Cell-Based Secondary Assays:

o For any hits identified in the broad panel screen, perform functional cell-based assays to
confirm the interaction and determine the potency of LAS101057 at the off-target.

e CRISPR/Cas9 Knockout Studies:
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o If a specific off-target is suspected, use CRISPR/Cas9 to knock out the gene encoding the

putative off-target in your cell model.

o Treat the knockout and wild-type cells with LAS101057 and assess whether the
unexpected phenotype is ablated in the knockout cells. This provides strong evidence for

the involvement of the off-target.
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Caption: A2B Adenosine Receptor Signaling Pathway and Point of Inhibition by LAS101057.
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Caption: Experimental Workflow for Investigating Unexpected Off-Target Effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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